molecular formula C10H5F2IN2O B13502941 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13502941
M. Wt: 334.06 g/mol
InChI Key: BEHFHGZOJUAVNT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a multifunctional aromatic building block designed for advanced heterocyclic and medicinal chemistry research. Its core structure integrates a pyrazole ring, a privileged scaffold in drug discovery known for its diverse biological activities, with a reactive benzaldehyde unit . The presence of an iodine atom at the 4-position of the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the facile introduction of complex aromatic and heteroaromatic systems . Simultaneously, the electron-deficient benzaldehyde group, ortho-substituted with fluorine atoms, serves as a versatile handle for nucleophilic aromatic substitution or as a precursor for conversion into other functional groups like alcohols or carboxylic acids. This unique combination of features allows researchers to efficiently construct diverse compound libraries, particularly for projects aimed at hit-to-lead optimization in therapeutic development . The compound is particularly valuable in the synthesis of potential pharmacologically active molecules, including kinase inhibitors and other targeted therapies, by serving as a key intermediate to modulate selectivity, potency, and physicochemical properties .

Properties

Molecular Formula

C10H5F2IN2O

Molecular Weight

334.06 g/mol

IUPAC Name

3,5-difluoro-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H5F2IN2O/c11-8-1-6(5-16)2-9(12)10(8)15-4-7(13)3-14-15/h1-5H

InChI Key

BEHFHGZOJUAVNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(C=N2)I)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluoro-4-(1H-pyrazol-1-yl)benzaldehyde Core

The synthesis typically begins with a suitably substituted benzaldehyde precursor:

  • Starting materials: 3,5-difluorobenzaldehyde or derivatives thereof.
  • Step: N-arylation of pyrazole at the nitrogen 1-position with the 4-position of the benzaldehyde ring.

Method:

  • A nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reaction is employed to couple the pyrazole nitrogen to the benzaldehyde ring.
  • Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., X-Phos, S-Phos) are used to promote the C-N bond formation.
  • Bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) facilitate the reaction.
  • Solvents include polar aprotic solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water.

Typical conditions:

Parameter Range/Example
Temperature 20 °C to 110 °C (often ~80 °C)
Reaction time 0.1 to 15 hours
Catalyst loading 1-5 mol% Pd
Base equivalents 1.5 to 3 equivalents

This step yields 3,5-difluoro-4-(1H-pyrazol-1-yl)benzaldehyde with high regioselectivity and yield.

Selective Iodination of the Pyrazole Ring

Once the pyrazole-substituted benzaldehyde is prepared, iodination at the 4-position of the pyrazole is performed:

  • Reagents: Iodinating agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine in the presence of oxidants.
  • Conditions: Mild acidic or neutral conditions to avoid side reactions with aldehyde or fluorine substituents.
  • Solvents: Dichloromethane (DCM), acetonitrile, or other inert solvents.
  • Temperature: Typically 0 °C to room temperature to control regioselectivity.

Mechanism:

  • Electrophilic aromatic substitution on the pyrazole ring, selectively at the 4-position due to electronic and steric factors.
  • The aldehyde and fluorine substituents on the benzaldehyde ring are inert under these conditions.

Outcome:

  • High regioselectivity for 4-iodo substitution on the pyrazole ring.
  • Minimal over-iodination or side reactions.

Alternative Synthetic Routes

From 1,3,4-substituted pyrazole precursors:

  • Some patents describe preparing 1,3,4-substituted pyrazole compounds by condensation of hydrazones with 1,3-difunctional compounds, followed by acid treatment to yield pyrazoles with desired substitution patterns.
  • This approach can be adapted to introduce the iodine substituent early or late in the synthesis depending on stability and selectivity considerations.

Cross-coupling approaches:

  • Suzuki or Buchwald-Hartwig coupling reactions may be used to attach the pyrazole ring or introduce the iodine substituent.
  • Use of halogenated intermediates (e.g., 4-bromo or 4-chloro pyrazoles) followed by iodination or halogen exchange reactions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
N-arylation of pyrazole Pd catalyst (Pd(PPh3)4), base (K3PO4), dioxane/H2O Formation of 3,5-difluoro-4-(1H-pyrazol-1-yl)benzaldehyde with high regioselectivity and yield
Iodination of pyrazole ring N-iodosuccinimide (NIS), DCM, 0 °C to RT Selective 4-iodo substitution on pyrazole ring, minimal side reactions
Alternative pyrazole synthesis Hydrazone condensation, acid treatment, 0-150 °C High yield of 1,3,4-substituted pyrazoles with controlled regioselectivity
Cross-coupling for halogenation Pd catalyst, phosphine ligands, base, aprotic solvents Versatile approach for late-stage functionalization

Research and Literature Sources

  • Patent WO2009135808A2 describes regioselective synthesis of 1,3,4-substituted pyrazoles with high selectivity and yield, emphasizing acid-mediated cyclization steps and use of Lewis acids.
  • Patent WO2015067782A1 details palladium-catalyzed cross-coupling methods for pyrazole derivatives, including conditions for N-arylation and halogenation steps with various ligands and bases.
  • PubChem and related chemical databases provide molecular structure and general chemical information but lack detailed synthetic protocols specific for the iodine-substituted pyrazole benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The iodo-pyrazole moiety can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Fluorination: Selectfluor™ in acetonitrile.

    Iodination: Iodine or iodinating reagents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid, while reduction would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of N-substituted pyrazole derivatives. Key structural analogs include pyrazoline and pyrazole-based compounds with halogen substituents, such as those reported in Molecules (2013) . Below is a comparative analysis:

Table 1: Substituent and Functional Group Comparison
Compound Name Core Structure Halogen Substituents Functional Group Key Features
3,5-Difluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde Benzaldehyde 2×F (benzene), I (pyrazole) Aldehyde Fully unsaturated pyrazole; iodine enhances polarizability
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline F (phenyl) Aldehyde Dihydro-pyrazole core; single F substituent
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline F, Br (phenyl) Aldehyde Dual halogen substitution; bromine increases molecular weight
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline F, Cl (phenyl) Ketone Ketone group reduces electrophilicity compared to aldehyde

Key Observations :

  • Halogen Effects : Iodine’s large atomic radius and polarizability (vs. Br, Cl, or F) may influence intermolecular interactions (e.g., halogen bonding) and solubility. Fluorine’s electronegativity withdraws electron density, activating the benzaldehyde for nucleophilic attack.
  • Functional Groups : The aldehyde group in the target compound is more reactive than ketones in analogs, favoring condensation or nucleophilic addition reactions.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The dual fluorine substituents on the benzene ring amplify electron withdrawal, making the aldehyde more electrophilic than analogs with single F or non-fluorinated systems.
  • Iodine vs. Other Halogens : Iodine’s lower electronegativity but higher polarizability compared to Br/Cl may result in distinct crystal-packing behaviors (e.g., shorter I···π interactions) and slower oxidative degradation .
  • Thermal Stability : The unsaturated pyrazole core likely increases thermal stability relative to dihydro-pyrazoline derivatives, which are prone to ring-opening under harsh conditions.

Biological Activity

3,5-Difluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the introduction of fluorine and iodine substituents on the benzaldehyde and pyrazole moieties. The synthetic route typically includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Fluorination : Employing fluorinating agents to introduce fluorine atoms at the 3 and 5 positions of the benzene ring.
  • Iodination : The introduction of iodine at the para position of the pyrazole ring is achieved through electrophilic substitution reactions.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound MIC (μg/ml) Bacterial Strain
This compound0.78 - 3.125Staphylococcus aureus
Other Pyrazole Derivatives< 1.0Escherichia coli

These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

Anti-Cancer Activity

Pyrazole derivatives have also been investigated for their anti-cancer properties. In vitro studies have demonstrated that they can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Cell Line IC50 (μM) Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
MDA-MB-23115.0Cell cycle arrest at G2/M phase

The combination of this compound with standard chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives where this compound was tested for its effect on inflammatory pathways. The compound exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties.

Study Highlights:

  • Objective : Evaluate anti-inflammatory effects.
  • Methodology : Measurement of nitric oxide levels in cell cultures.
  • Results : Significant reduction in NO levels compared to control.

Q & A

Q. Basic

  • Fluorine : Enhances lipophilicity and electron-withdrawing effects, stabilizing the aldehyde group and directing electrophilic substitution to meta positions .
  • Iodine : Acts as a bulky, polarizable substituent, increasing molecular weight and influencing π-stacking in crystal structures. It may also participate in halogen bonding in biological systems .

What advanced techniques are used to resolve contradictions in crystallographic data for halogen-rich derivatives?

Advanced
Fluorine and iodine atoms create challenges in X-ray diffraction due to high electron density and absorption. Solutions include:

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve resolution .
  • Refinement : SHELXL software (with anisotropic displacement parameters) to model disordered halogen atoms .
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm bond lengths and angles .

How can reaction conditions be optimized to mitigate by-products in the synthesis of this compound?

Advanced
Common by-products include di- or tri-substituted pyrazole derivatives. Mitigation strategies:

  • Temperature Control : Lower temperatures (60–80°C) reduce side reactions but may slow kinetics .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in pyrazole coupling .
  • Solvent Screening : Switch to acetonitrile or THF to minimize solvent participation in side reactions .

What structural analogs of this compound have been studied, and how do their substituents affect biological activity?

Q. Basic

Analog Substituents Key Differences
3,5-Dichloro-4-pyrazolylbenzaldehydeCl instead of F and IHigher reactivity in nucleophilic substitution
4-(3,5-Dimethylpyrazolyl)benzaldehydeMethyl groups instead of F/IReduced polarity, lower binding affinity
3-Fluoro-4-pyrazolylbenzaldehydeSingle F at meta positionAltered electronic distribution in the ring
Fluorine and iodine enhance metabolic stability and target binding compared to non-halogenated analogs .

What methodologies are used to assess the compound’s interaction with biological targets (e.g., enzymes)?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) to receptors like kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics Simulations : Predict binding modes and stability of the iodine-pyrazole moiety in hydrophobic pockets .

How can discrepancies in biological activity data across studies be systematically addressed?

Q. Advanced

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
  • Purity Analysis : Use HPLC-MS to confirm compound integrity and rule out degradation products .
  • Cell Line Validation : Ensure consistent use of cell lines (e.g., HeLa vs. HEK293) to compare activity .

What advanced purification techniques improve yield and purity for halogenated benzaldehydes?

Q. Advanced

  • High-Vacuum Distillation : Effective for low-volatility compounds but requires thermal stability .
  • Preparative HPLC : Separates regioisomers using C18 columns with acetonitrile/water gradients .
  • Crystallization Screening : Use solvent pairs (e.g., DCM/hexane) to optimize crystal habit and purity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
  • Storage : Keep in amber vials at 2–8°C under inert gas to prevent degradation .

How does the iodine atom impact the compound’s potential as a radiopharmaceutical precursor?

Q. Advanced

  • Radioiodination : The iodine site allows substitution with ¹²³I or ¹³¹I for imaging/therapy .
  • Stability : C-I bond strength (≈240 kJ/mol) ensures in vivo stability during biodistribution studies .
  • Pharmacokinetics : Increased molecular weight may reduce blood-brain barrier penetration, requiring formulation optimization .

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